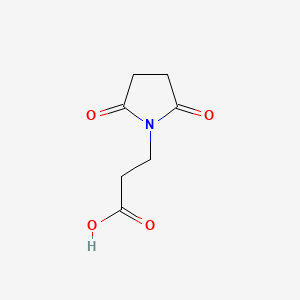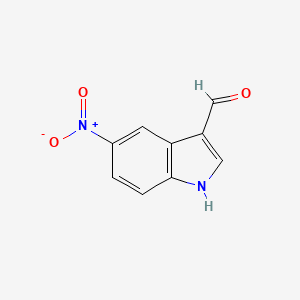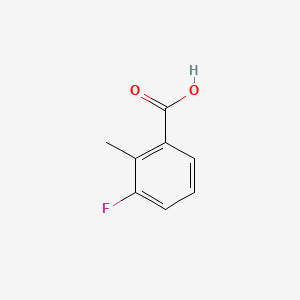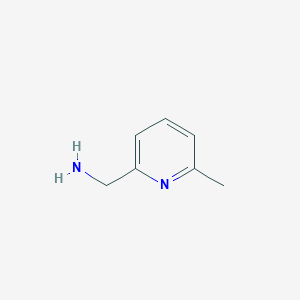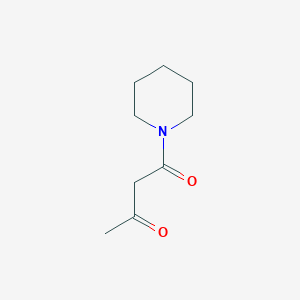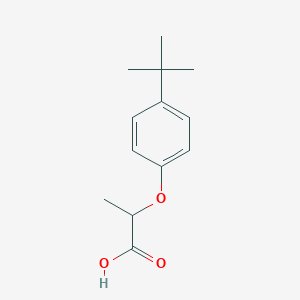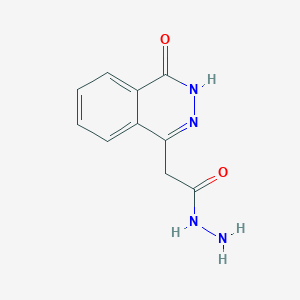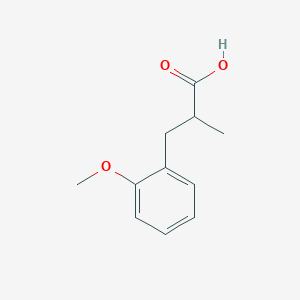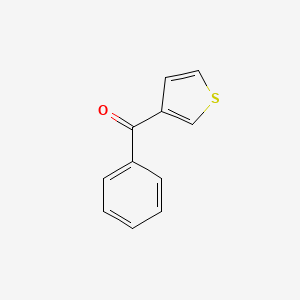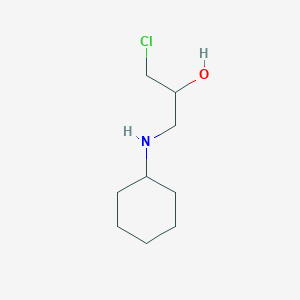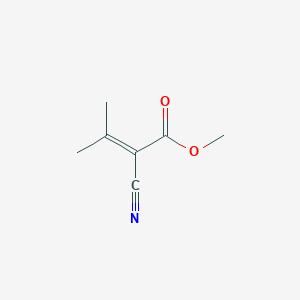
Methyl 2-cyano-3-methylbut-2-enoate
説明
Methyl 2-cyano-3-methylbut-2-enoate is a compound that has been the subject of various research studies due to its potential as a building block in organic synthesis. The compound features a cyano group and a conjugated enoate system, which makes it a versatile reagent for constructing complex molecular architectures.
Synthesis Analysis
The synthesis of related cyano-containing enoates has been explored through different catalytic strategies. For instance, a phosphine-catalyzed asymmetric [4+1] annulation of Morita-Baylis-Hillman carbonates with dicyano-2-methylenebut-3-enoates has been developed, providing a route to cyclopentenes with a quaternary stereogenic center . Additionally, a PPh3-catalyzed synthesis of dicyano-2-methylenebut-3-enoates has been reported, which also demonstrates their utility as dienes in catalytic asymmetric inverse-electron-demand Diels-Alder reactions . These methods highlight the synthetic versatility of cyano-containing enoates in constructing complex molecules with high stereocontrol.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and supported by density functional theory (DFT) calculations. For example, the structural determination of ethyl 2-cyano-3-alkoxypent-2-enoates revealed the presence of E- and Z-isomers and provided insight into the steric hindrance around the tetrasubstituted alkene moiety . These findings are crucial for understanding the reactivity and stereochemical outcomes of reactions involving these compounds.
Chemical Reactions Analysis
Cyano-containing enoates participate in various chemical reactions. They have been used as radical equivalents for the introduction of acyl units to olefins , and as versatile synthons for the preparation of polyfunctional heterocyclic systems . Furthermore, they have been involved in cyclization routes to produce diastereomerically pure compounds , and in unusual recyclization reactions . These studies demonstrate the reactivity of cyano-containing enoates in diverse synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano-containing enoates are influenced by their functional groups. For instance, the presence of the cyano group can lead to specific intermolecular interactions, as seen in the case of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, where a bifurcated hydrogen bond was observed . These properties are important for the design of new reactions and for predicting the behavior of these compounds under different conditions.
科学的研究の応用
Chemical Synthesis and Reactions
Methyl 2-cyano-3-methylbut-2-enoate and its derivatives have been extensively studied for their applications in chemical synthesis. For example, N-Bromosuccinimide and related compounds can react with methyl 3-methyl-but-2-enoate to produce methyl cis- and trans-4-halogeno-3-methylbut-2-enoates (Ahmad, Gedye, & Nechvatal, 1968). Similarly, phosphine-catalyzed cycloaddition reactions involving 4,4-Dicyano-2-methylenebut-3-enoates have been explored for regiospecific annulation products (Xiao‐Nan Zhang & Shi, 2013).
Material Science and Catalysis
In material science and catalysis, polymeric metal complexes derived from divalent transition metal ions with 3-methylbut-2-enoates have been synthesized and characterized for their potential applications. These complexes show promising properties for the oxidation of aldehyde groups, indicating their utility in chemical transformations (Ingole, Bajaj, & Singh, 2013).
Medicinal Chemistry and Drug Synthesis
In the field of medicinal chemistry, this compound derivatives have been used as intermediates in the synthesis of various compounds. For instance, its reaction with ethyl diazoacetate in the presence of copper catalysts leads to tricyclic products (Mara, Singh, Thomas, & Williams, 1982). These compounds can be crucial for the development of new pharmaceuticals.
Photochemistry
Studies in photochemistry have demonstrated the photo-isomerization of compounds like azadirachtin, where the (E)-2-methylbut-2-enoate ester group is converted to a (Z)-2-methylbut-2-enoate ester group upon UV irradiation (Johnson, Morgan, Wilson, Spraul, & Hofmann, 1994). Such reactions are significant for understanding the behavior of organic compounds under light exposure.
特性
IUPAC Name |
methyl 2-cyano-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)6(4-8)7(9)10-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJYFFMPKAPLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290097 | |
| Record name | methyl 2-cyano-3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6666-75-7 | |
| Record name | 6666-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-cyano-3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-CYANO-3-METHYLCROTONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

